N-(4-methylbenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyridazine ring, a piperidine ring, and sulfonyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine ring and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various pharmacological properties.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that are often used as enzyme inhibitors.
Uniqueness
1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H28N4O3S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O3S/c1-18-3-7-20(8-4-18)17-26-25(30)21-13-15-29(16-14-21)23-11-12-24(28-27-23)33(31,32)22-9-5-19(2)6-10-22/h3-12,21H,13-17H2,1-2H3,(H,26,30) |
InChI Key |
OXDQAYGHZSHOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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